molecular formula C11H15NO5S B2459993 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide CAS No. 946285-78-5

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide

Cat. No.: B2459993
CAS No.: 946285-78-5
M. Wt: 273.3
InChI Key: DVDZUWXLAWQWCT-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide is a synthetic small molecule featuring a benzodioxole group linked to a methyl sulfonamide via a propyloxy chain. Compounds containing the 1,3-benzodioxole scaffold are of significant interest in medicinal chemistry and pharmacological research, particularly in the development of receptor antagonists . The structural motif is found in biologically active molecules such as SSR240612, a potent and orally active non-peptide antagonist of the bradykinin B1 receptor, which has been studied in models of inflammatory and neuropathic pain . Furthermore, the benzodioxole group is a common feature in compounds designed to interact with various enzyme systems and cellular pathways. This reagent serves as a valuable chemical intermediate or reference standard for researchers exploring new therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in areas like inflammation, neurology, and ion channel regulation . This product is intended for research purposes in a controlled laboratory environment and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-12-18(13,14)6-2-5-15-9-3-4-10-11(7-9)17-8-16-10/h3-4,7,12H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDZUWXLAWQWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring.

    Attachment of the sulfonamide group: The benzo[d][1,3]dioxole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Linking the propane chain: The final step involves the alkylation of the sulfonamide with a suitable alkyl halide to introduce the propane chain.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Products may include the corresponding amine derivatives.

    Substitution: Products may include various substituted sulfonamides.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and sulfonamide moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its pharmacological properties. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N1O4S1
  • Molecular Weight : 273.32 g/mol

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including:

  • Insecticidal Activity : The benzodioxole group has been linked to insecticidal properties, particularly against Aedes aegypti, a vector for various arboviruses. Studies have shown that derivatives of benzodioxole can have larvicidal effects with varying efficacy based on structural modifications .
  • Antimicrobial Activity : Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, related sulfonamides have demonstrated effectiveness against bacterial strains by inhibiting bacterial growth through interference with folate synthesis pathways.

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeLC50 (μM)Toxicity in Mammals
3,4-(Methylenedioxy) cinnamic acidLarvicidal28.9No toxicity observed
3-(2H-1,3-benzodioxol-5-yloxy) derivativeAntimicrobialTBDMild effects at high doses
Temephos (Control)Larvicidal<10.94Low toxicity

Note: LC50 values indicate the lethal concentration required to kill 50% of the test population within a specified time frame.

Case Studies

  • Larvicidal Efficacy Against Aedes aegypti :
    A study aimed at evaluating the larvicidal activity of benzodioxole derivatives found that certain modifications significantly enhanced activity against Aedes aegypti larvae. The study reported LC50 values that suggest promising potential for these compounds as alternatives to traditional insecticides .
  • Safety Profile in Mammals :
    Toxicity assessments conducted on related compounds indicated that while some exhibited mild behavioral effects at high doses (e.g., 2000 mg/kg), they did not show significant structural damage to vital organs such as the liver and kidneys. This suggests a favorable safety profile for further development in therapeutic applications .

Q & A

Q. Table 1: Optimized Reaction Conditions

Step Reagents Temperature Yield
Benzodioxole couplingK₂CO₃, DMF80°C65–70%
N-MethylationCH₃I, NaH25°C85–90%

Q. Table 2: Common Impurities and Retention Times (HPLC)

Impurity Retention Time (min) Mitigation
N,N-Dimethyl derivative8.2Reduce CH₃I stoichiometry
Unreacted precursor6.7Extend coupling time to 24h

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